molecular formula C12H10N4O B12925834 7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-41-4

7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B12925834
CAS No.: 62538-41-4
M. Wt: 226.23 g/mol
InChI Key: DURQTRJKBHLQLB-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the condensation of appropriate hydrazines with pyridazine derivatives. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridazines, oxides, and reduced derivatives, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and phenyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

62538-41-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

7-methyl-3-phenyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C12H10N4O/c1-7-10-9(12(17)16-13-7)11(15-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

DURQTRJKBHLQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1NN=C2C3=CC=CC=C3

Origin of Product

United States

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